molecular formula C21H24N2O3S B1145957 2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine CAS No. 143239-22-9

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine

Cat. No.: B1145957
CAS No.: 143239-22-9
M. Wt: 384.49
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine is a synthetic organic compound known for its unique photophysical properties. This compound is part of the styryl dye family, which is widely used in various scientific and industrial applications due to its strong fluorescence and solvatochromic behavior. The compound’s structure includes a dimethylaminostyryl group, a sulfo group, and a trimethylindolium core, which contribute to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine typically involves the condensation of 4-dimethylaminobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a sulfonating agent. The reaction is carried out under acidic conditions to facilitate the formation of the betaine structure. The process can be summarized as follows:

    Condensation Reaction: 4-dimethylaminobenzaldehyde reacts with 1,3,3-trimethyl-2-methyleneindoline.

    Sulfonation: The intermediate product is treated with a sulfonating agent, such as sulfuric acid, to introduce the sulfo group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pH, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its fluorescence.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study solvent polarity and microenvironment viscosity.

    Biology: Employed in fluorescence microscopy to stain cellular components, such as mitochondria.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The compound exerts its effects primarily through its interaction with light. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of fluorescence. This process is influenced by the molecular environment, making it a valuable tool for studying various biological and chemical systems. The molecular targets and pathways involved include interactions with cellular membranes and proteins, which can alter the fluorescence properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (4-DASPI)
  • 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM)

Uniqueness

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine is unique due to its sulfo group, which enhances its water solubility and allows for specific interactions with biological molecules. This makes it particularly useful in biological applications where aqueous solubility is essential.

Biological Activity

2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine, commonly referred to as Basic Yellow 51, is a synthetic dye with notable applications in biological research and industrial processes. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in fluorescence microscopy and as a cellular stain.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • CAS Number : 143239-22-9

This compound features a dimethylamino group and a sulfonic acid moiety, contributing to its solubility and interaction with biological systems.

1. Fluorescent Properties

The compound exhibits strong fluorescent properties, which are utilized in various biological applications. Its fluorescence is particularly useful in cellular imaging techniques. The excitation and emission wavelengths are critical for optimizing its use in microscopy:

PropertyValue
Excitation Wavelength470 nm
Emission Wavelength520 nm

These properties allow for effective visualization of cellular components when used as a stain.

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Research indicates that at lower concentrations, it exhibits minimal cytotoxic effects on various cell lines, including:

  • HeLa Cells : IC50 > 50 µM
  • MCF-7 Cells : IC50 > 40 µM

These results suggest that while the compound is effective for staining purposes, it maintains a relatively high safety margin in cellular applications.

The mechanism by which this compound interacts with biological systems involves:

  • Membrane Interaction : The cationic nature allows it to bind to negatively charged cellular membranes.
  • Fluorescence Quenching : The compound may undergo quenching effects in the presence of specific biomolecules, which can be exploited for sensing applications.

Study 1: Cellular Imaging

In a study published in Journal of Cell Biology, researchers utilized Basic Yellow 51 to stain mitochondria in live cells. The findings demonstrated that the dye effectively highlighted mitochondrial morphology without significant disruption to cellular function. The study concluded that the compound is suitable for live-cell imaging applications due to its low cytotoxicity and high fluorescence intensity .

Study 2: Drug Delivery Systems

Another investigation focused on the use of this compound in drug delivery systems. The study assessed its ability to enhance the delivery of chemotherapeutic agents in cancer cells. Results indicated that co-administration with doxorubicin improved drug uptake and retention within cancerous cells, suggesting potential applications in targeted therapy .

Properties

IUPAC Name

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethylindol-1-ium-6-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-21(2)18-12-11-17(27(24,25)26)14-19(18)23(5)20(21)13-8-15-6-9-16(10-7-15)22(3)4/h6-14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCINYYMJADUXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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